![molecular formula C12H18N2O B2356447 [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine CAS No. 1393427-44-5](/img/structure/B2356447.png)
[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine” consists of a pyridine ring attached to an oxane ring via a methylene bridge . The molecular weight of the compound is 206.28 .Physical And Chemical Properties Analysis
“[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine” is a substance with a molecular weight of 206.28 . It is stored at room temperature and is available in powder form .科学的研究の応用
Anticonvulsant Agent Research
Research on heterocyclic Schiff bases, including derivatives of 3-aminomethyl pyridine, has demonstrated potential anticonvulsant properties. These compounds were synthesized and evaluated for their effectiveness in seizure protection, showing promising results in various models (Pandey & Srivastava, 2011).
Photochemistry and Redox Reactions
Studies on the photochemistry of complexes involving derivatives of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine have shown interesting behaviors under UV or visible irradiation. These complexes can undergo enhanced rates of electron transfer, leading to the formation of superoxide radical anion and the complexes in the Fe(III) redox state. Such findings are significant for understanding the oxidative properties and potential applications of these complexes (Draksharapu et al., 2012).
Catalysts for Hydroxylation of Alkanes
Research on diiron(III) complexes with tridentate 3N ligands, including derivatives of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine, has revealed their utility as catalysts for the selective hydroxylation of alkanes. These complexes have demonstrated high efficiency and selectivity in various hydroxylation reactions, indicating their potential industrial and synthetic applications (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity in Red Light
Iron(III) complexes incorporating [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine derivatives have been studied for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity in red light, making them potential candidates for targeted cancer therapy and imaging (Basu et al., 2014).
Ligand Exchange and Spin State Equilibria
Studies on Fe(II) complexes based on pentadentate ligands including derivatives of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine have contributed to our understanding of ligand exchange and spin state equilibria in aqueous media. This research is crucial for developing advanced materials and catalysts with specific electronic properties (Draksharapu et al., 2012).
Fluorescence Signaling and Metal Ion Detection
Compounds incorporating [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine have been employed as fluorescence signaling units in chemosensors, demonstrating selectivity for specific metal ions. These findings are particularly relevant in the development of selective and sensitive sensors for environmental and biological applications (Kim et al., 2013).
Iron(III) Complexes for Cellular Imaging
Iron(III) complexes with modified dipicolylamines, including [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine derivatives, have shown effectiveness in cellular uptake and photocytotoxicity. These complexes could be significant in the development of new therapeutic agents and imaging tools for medical applications (Basu et al., 2015).
Safety and Hazards
The safety data sheet for “[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine” indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound is not classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
特性
IUPAC Name |
[4-(pyridin-2-ylmethyl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-10-12(4-7-15-8-5-12)9-11-3-1-2-6-14-11/h1-3,6H,4-5,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPPGRZOANATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

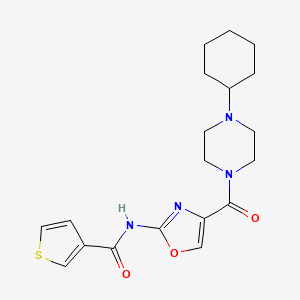
![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)
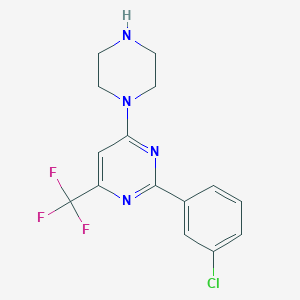
![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)


![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)
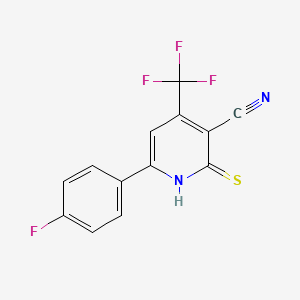
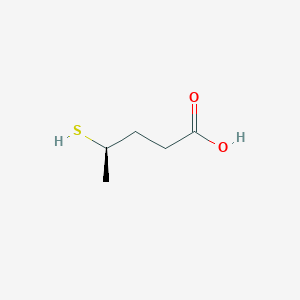
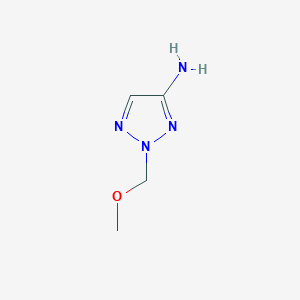
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)
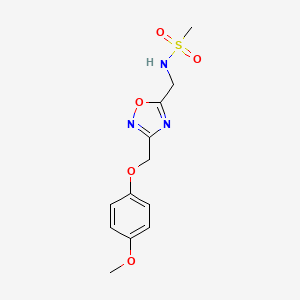
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)
